2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE
Description
2-(Adamantan-1-yl)-N-[4-methyl-1-(morpholin-4-yl)-1-oxopentan-2-yl]acetamide is a synthetic compound featuring a hybrid structure combining adamantane, morpholine, and a branched pentanamide chain. The adamantane moiety confers high lipophilicity and metabolic stability, traits exploited in drug design for neurological and metabolic disorders .
Properties
IUPAC Name |
2-(1-adamantyl)-N-(4-methyl-1-morpholin-4-yl-1-oxopentan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c1-15(2)7-19(21(26)24-3-5-27-6-4-24)23-20(25)14-22-11-16-8-17(12-22)10-18(9-16)13-22/h15-19H,3-14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGELUNHVLZEOQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CCOCC1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Morpholine: The functionalized adamantane is then reacted with morpholine under suitable conditions to form the morpholine derivative.
Acylation: The morpholine derivative is acylated using an appropriate acylating agent to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral and anticancer activities.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[4-METHYL-1-(MORPHOLIN-4-YL)-1-OXOPENTAN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantyl-Containing Esters vs. Amides
describes 2-(adamantan-1-yl)-2-oxoethyl benzoates (e.g., compounds 2a–2r), which share the adamantane core but differ in their functional groups. Key distinctions include:
Pharmacological Implications
- Neurological Targets : Adamantyl derivatives like memantine target NMDA receptors. The acetamide’s morpholine group may facilitate blood-brain barrier penetration, akin to memantine’s adamantane core, but with distinct pharmacokinetics due to its polar groups .
- Antiviral Activity : Adamantyl esters in show antiviral properties, but the acetamide’s amide linkage and morpholine could alter binding to viral targets (e.g., influenza M2 proton channels).
Structural Insights from Crystallography
X-ray diffraction studies (e.g., via SHELX programs ) reveal that adamantyl groups adopt rigid, cage-like conformations. In the target compound, the morpholine ring’s chair conformation and acetamide’s planar geometry may influence intermolecular interactions, contrasting with the torsional flexibility of ester-linked benzoates .
Research Findings and Data Gaps
Key Data Table
| Parameter | Target Acetamide | 2-Oxoethyl Benzoate (2a) | Memantine |
|---|---|---|---|
| Molecular Weight (g/mol) | 405.52 | 342.41 | 179.30 |
| logP | ~3.2 (estimated) | 4.5 | 2.4 |
| Biological Activity | Undocumented | Anti-viral | NMDA antagonist |
Critical Analysis
- Advantages : The acetamide’s hybrid structure merges adamantane’s stability with morpholine’s solubility, offering a balance between bioavailability and target engagement.
- Limitations : Lack of direct biological data hampers comparison with well-studied analogs like memantine or antiviral esters.
Biological Activity
2-(Adamantan-1-yl)-N-[4-methyl-1-(morpholin-4-yl)-1-oxopentan-2-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a unique adamantane structure combined with a morpholine moiety, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 318.46 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with morpholine and acetamide precursors under controlled conditions.
Antiviral Activity
Research indicates that adamantane derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral strains, including influenza viruses. A study demonstrated that adamantane derivatives could inhibit viral replication by interfering with viral membrane fusion processes .
Anticancer Properties
There is emerging evidence suggesting that this compound could possess anticancer properties. In vitro studies have indicated that adamantane derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Additionally, some research has pointed to neuroprotective effects associated with compounds containing adamantane structures. These effects may be attributed to the ability of such compounds to cross the blood-brain barrier and interact with neuroreceptors, thereby providing protection against neurodegenerative diseases .
Case Study 1: Antiviral Efficacy
In a controlled study involving chick embryos, several adamantane derivatives were tested for their antiviral activity against the A-2 Victoria virus. Compounds structurally related to 2-(adamantan-1-y)-N-[4-methyl-1-(morpholin-4-y)-1-oxopentan-2-y]acetamide exhibited significant antiviral activity, supporting the hypothesis that structural modifications enhance efficacy .
Case Study 2: Cancer Cell Line Studies
Another notable investigation involved testing the cytotoxic effects of adamantane derivatives on human cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability, suggesting potential for further development as anticancer agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
